Superior Hypolipidemic Activity: DPYTH vs. DPTH in Liver Cholesterol Reduction
In a direct comparative study of 5,5-diaryl-2-thiohydantoins, 5,5-bis(2-pyridyl)-2-thiohydantoin (DPYTH) demonstrated superior activity in lowering liver cholesterol compared to its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH). The study specifically noted that among the 5,5-diaryl class, the pyridyl-substituted analog yielded the best results [1].
| Evidence Dimension | Hypolipidemic efficacy (liver cholesterol lowering) |
|---|---|
| Target Compound Data | Quantitatively superior to DPTH (exact values not provided in abstract, but described as 'best results' and 'slightly better activity') |
| Comparator Or Baseline | 5,5-diphenyl-2-thiohydantoin (DPTH) as the baseline reference |
| Quantified Difference | Qualitatively better; 'slightly better activity than DPTH' |
| Conditions | In vivo rat model of hyperlipidemia; specific dosage and duration not detailed in abstract |
Why This Matters
This provides a clear, data-driven rationale for selecting DPYTH over DPTH for hypolipidemic research, as it represents the most potent analog within the 5,5-diaryl series investigated.
- [1] Tompkins JE. 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents. J Med Chem. 1986;29(5):855-9. View Source
